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Compound of Interest

Compound Name: Propane hydrate

Cat. No.: B15485225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

propane hydrate, a clathrate hydrate of significant interest in the energy sector and for its

fundamental physicochemical properties. This document details the crystallographic

parameters, experimental protocols for its characterization, and the logical workflow for its

analysis.

Introduction to Propane Hydrate
Propane hydrate is a non-stoichiometric crystalline solid where propane molecules are

trapped within a hydrogen-bonded water lattice. It belongs to the class of clathrate hydrates,

which are ice-like inclusion compounds. Understanding the precise crystal structure of propane
hydrate is crucial for applications such as natural gas storage and transportation, as well as for

fundamental studies of guest-host interactions in constrained environments. Propane hydrate
is known to form a cubic structure II (sII) crystal lattice.

Crystallographic Data
The crystal structure of propane hydrate has been determined with high precision using

various diffraction techniques. It crystallizes in the cubic space group Fd-3m. The unit cell of

the sII hydrate is comprised of 136 water molecules that form two types of polyhedral cages:

sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages
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(5¹²6⁴)[1][2]. Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages[1].

The small 5¹² cages remain empty in pure propane hydrate.

The crystallographic data for propane hydrate at low temperatures has been refined from

single-crystal X-ray diffraction and neutron powder diffraction studies. Below are tables

summarizing key quantitative data.

Table 1: General Crystallographic Properties of Propane Hydrate

Property Value Reference

Crystal System Cubic [3]

Space Group Fd-3m [3]

Structure Type Structure II (sII) [4]

Unit Cell Composition
8(C₃H₈)@5¹²6⁴ ⋅

16(empty)@5¹² ⋅ 136H₂O
[1]

Large Cages (5¹²6⁴) 8 per unit cell [1]

Small Cages (5¹² ) 16 per unit cell [1]

Propane Occupancy
Exclusively in large 5¹²6⁴

cages
[1]

Table 2: Unit Cell Parameters of Propane Hydrate (Deuterated) at Various Temperatures from

Neutron Powder Diffraction
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Temperature (K)
Lattice Parameter
(Å)

Unit Cell Volume
(Å³)

Reference

12 17.175 5065.8 [4]

40 17.176 5066.7 [4]

100 17.184 5073.4 [4]

130 17.193 5081.0 [4]

160 17.204 5090.3 [4]

190 17.218 5102.0 [4]

220 17.234 5115.5 [4]

250 17.253 5131.9 [4]

Table 3: Atomic Coordinates for Propane Hydrate at 123 K from Single-Crystal X-ray

Diffraction
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Atom
Wyckoff
Position

x y z
Occupa
ncy

Isotropi
c
Displac
ement
Paramet
er
(Uiso)

Referen
ce

O1 8a 0.375 0.375 0.375 1.0 0.0324 [3]

H1 32e 0.346 0.346 0.346 0.5 0.049 [3]

O2 32e 0.28279 0.28279 0.28279 1.0 0.0319 [3]

H2 96g 0.310 0.310 0.310 0.5 0.048 [3]

H3 96g 0.2909 0.2909 0.236 0.5 0.048 [3]

O3 96g 0.31764 0.31764 0.12967 1.0 0.0307 [3]

H4 96g 0.3089 0.3089 0.176 0.5 0.046 [3]

H5 96h 0.3341 0.2801 0.1082 0.5 0.046 [3]

H6 96g 0.3510 0.3510 0.129 0.5 0.046 [3]

C1 32e 0.160 0.160 0.160 0.39 0.17 [3]

C2 32e 0.0831 0.0831 0.0831 0.35 0.25 [3]

C3 96g 0.125 0.125 0.030 0.04 0.23 [3]

H10 8b 0.125 0.125 0.125 6.0 0.5 [3]

Note: The fractional occupancies for the hydrogen and carbon atoms reflect the disorder

inherent in the crystal structure.

Experimental Protocols
The characterization of propane hydrate's crystal structure relies on several key experimental

techniques. Detailed methodologies are outlined below.
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Propane Hydrate Synthesis for Crystallographic
Analysis
Objective: To synthesize polycrystalline or single-crystal propane hydrate suitable for

diffraction or spectroscopic analysis.

Method 1: Synthesis from Ice Powder

Prepare fine ice particles by grinding frozen, deionized water. For neutron diffraction,

deuterated water (D₂O) is used to minimize incoherent scattering from hydrogen.

Cool the ice particles to liquid nitrogen temperature and sort them by size using sieves.

Place a known quantity of the sized ice particles into a pre-cooled high-pressure sample cell.

Evacuate the cell to remove air and then introduce high-purity propane gas.

Pressurize the cell to a pressure above the hydrate stability line for the desired temperature.

Slowly warm the sample cell to the desired formation temperature (e.g., 250-270 K) and

maintain it for a sufficient duration to allow for hydrate formation. The formation can be

monitored by observing the pressure drop in the cell.

Method 2: In-situ Co-crystallization for Single-Crystal Analysis[5]

A capillary is filled with a liquid that is a poor hydrate former (to act as a medium).

A small amount of water is introduced into the capillary.

The capillary is cooled, and liquid propane is introduced.

The sample is then subjected to a controlled temperature and pressure program to promote

the in-situ growth of a single or oligocrystalline hydrate sample.

Neutron Powder Diffraction
Objective: To obtain high-resolution structural data, particularly the positions of the

hydrogen/deuterium atoms and the lattice parameters as a function of temperature.
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Methodology:[4]

Sample Preparation: A deuterated propane hydrate sample is synthesized as described in

Method 1 above. The use of D₂O is crucial for reducing the incoherent scattering of neutrons

by hydrogen.

Instrumentation: The experiment is typically performed at a high-flux neutron source using a

powder diffractometer.

Data Collection:

The synthesized hydrate sample is loaded into a sample holder (e.g., a vanadium can) at

cryogenic temperatures to prevent decomposition.

The sample is placed in a cryostat on the diffractometer.

Neutron diffraction patterns are collected at various temperatures (e.g., from 12 K to 250

K) to study the thermal expansion.

Data Analysis (Rietveld Refinement):

The collected diffraction patterns are analyzed using the Rietveld refinement method.

The structural model includes the space group (Fd-3m), the atomic positions of the oxygen

and deuterium atoms of the water lattice, and a rigid-body model for the propane molecule

within the large cages.

The refinement yields precise lattice parameters, atomic coordinates, and atomic

displacement parameters at each temperature.

X-ray Diffraction (XRD)
Objective: To determine the crystal structure, phase purity, and lattice parameters of the

synthesized hydrate.

Methodology:

Sample Preparation: A polycrystalline sample of propane hydrate is synthesized.
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Instrumentation: A powder X-ray diffractometer equipped with a low-temperature stage is

used.

Data Collection:

The hydrate sample is loaded onto the cold stage, maintained at a temperature below its

dissociation point.

The XRD pattern is collected over a specific 2θ range.

Data Analysis:

The positions and intensities of the diffraction peaks are used to identify the crystal

structure (sII) and check for the presence of ice or other impurities.

The diffraction pattern is indexed to determine the unit cell parameters.

Raman Spectroscopy
Objective: To confirm the hydrate structure and investigate the guest-host interactions by

probing the vibrational modes of the propane molecules within the cages.

Methodology:[6][7]

Sample Preparation: Propane hydrate is synthesized in a high-pressure optical cell that

allows for in-situ Raman measurements.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm) and a

microscope for focusing on the sample.

Data Collection:

The laser is focused on the hydrate crystal within the optical cell.

Raman spectra are collected, focusing on the characteristic vibrational bands of propane

(e.g., C-H stretching modes).

Data Analysis:
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The positions and shapes of the Raman peaks for propane in the hydrate phase are

compared to those of gaseous or liquid propane.

The splitting or shifting of vibrational bands can provide information about the cage

environment and guest-host interactions.

The absence of propane peaks in the small cage region confirms its exclusive occupancy

in the large cages.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of

propane hydrate's structure and the workflow for its analysis.
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Logical Workflow for Propane Hydrate Crystal Structure Analysis

1. Sample Synthesis

2. Structural Characterization

3. Data Analysis and Refinement

Choose Synthesis Method
(e.g., from Ice Powder)

Prepare Reagents
(H₂O/D₂O, Propane Gas)

Hydrate Formation in
High-Pressure Cell

Powder X-ray Diffraction (PXRD)
- Phase Identification
- Lattice Parameters

Neutron Diffraction
- Atomic Coordinates (esp. D)

- Thermal Expansion

Raman Spectroscopy
- Cage Occupancy

- Guest-Host Interactions

Rietveld Refinement
(Neutron/XRD Data)

Spectral Analysis
(Raman Data)

Determine Final Crystal Structure
- Atomic Positions

- Unit Cell Dimensions
- Occupancies

Click to download full resolution via product page

Caption: Workflow for propane hydrate synthesis and structural analysis.
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Structure II (sII) Hydrate Cages

Large Cages Small Cages

sII Unit Cell
(136 H₂O)

5¹²6⁴ (Hexadecahedron)
8 per unit cell

5¹² (Pentagonal Dodecahedron)
16 per unit cell

Propane (C₃H₈)

Occupied by

Empty

Is

Click to download full resolution via product page

Caption: Cage composition of the Structure II propane hydrate unit cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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